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Compound of Interest

Compound Name: m-PEG4-Br

Cat. No.: B1677524

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-polyethylene glycol-bromide (m-
PEGA4-Br), a heterobifunctional linker critical to modern bioconjugation strategies. We will
explore its chemical properties, synthesis, and core applications, with a focus on its role in the
development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras
(PROTACS). This document furnishes detailed experimental protocols, quantitative data, and
process diagrams to support advanced research and development.

Core Concepts: The Role of PEGylation in
Biotherapeutics

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to
molecules such as proteins, peptides, or small-molecule drugs.[1][2] This chemical modification
is a widely adopted strategy in drug development to improve the pharmacokinetic and
pharmacodynamic properties of therapeutic agents.[3]

Key benefits of PEGylation include:

o Enhanced Solubility: The hydrophilic PEG spacer significantly increases the solubility of
conjugated molecules in aqueous media.[4][5]

e Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of a molecule,
which can reduce renal clearance and extend its circulation half-life in the bloodstream.[1][6]
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[7]

e Reduced Immunogenicity: The PEG chain can mask epitopes on a protein's surface,
potentially reducing its immunogenicity.[2]

 Increased Stability: PEGylation can protect therapeutic proteins from enzymatic degradation.

[3]

m-PEGA4-Br is a discrete (monodisperse) PEG linker, meaning it has a precisely defined length
and molecular weight, which is crucial for producing homogeneous bioconjugates with
consistent properties.[2]

Physicochemical Properties of m-PEG4-Br

m-PEG4-Br is a monofunctional PEG linker featuring a metabolically stable methoxy (m) group
at one terminus and a reactive bromo (Br) group at the other.[8] The bromide acts as an
excellent leaving group in nucleophilic substitution reactions, making it highly suitable for
bioconjugation.[4][9]
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Property Value Reference(s)

1-Bromo-2-(2-(2-(2-
Chemical Name methoxyethoxy)ethoxy)ethoxy)
ethane

m-PEG4-bromide, 13-bromo-
Synonyms _ [10]
2,5,8,11-tetraoxatridecane

CAS Number 110429-45-3 [4][10]
Molecular Formula CoH19BrOa [4][10]
Molecular Weight 271.15 g/mol [4][10]
Appearance Colorless to light yellow liquid [10]
Density ~1.256 g/cms3 [10]
Purity Typically 295% [4]
Storage Conditions -20.°C, protected from light and e
moisture

Soluble in water and common
Solubility organic solvents like DMSO
and DMF

Synthesis and Reactivity
Representative Synthesis of m-PEG4-Br

The synthesis of m-PEG4-Br involves the bromination of the corresponding hydroxyl-
terminated PEG. A representative procedure, adapted from the synthesis of similar bromo-PEG
compounds, is outlined below.[11]

Materials:
o Tetraethylene glycol monomethyl ether (m-PEG4-OH)

e Phosphorus tribromide (PBr3)
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Dichloromethane (DCM) or other suitable solvent

Sodium bicarbonate (NaHCOs) solution

Magnesium sulfate (MgSOa)

Diethyl ether

Procedure:

Dissolve tetraethylene glycol monomethyl ether in a flask with a suitable solvent under an
inert atmosphere (e.g., nitrogen).

e Cool the solution in an ice bath.
» Slowly add phosphorus tribromide (e.g., 0.5 equivalents) dropwise to the stirred solution.

 Allow the reaction to warm to room temperature and stir for several hours (e.g., 12-16
hours).

o Gently heat the reaction (e.g., 80-90°C) for approximately 1 hour to drive it to completion.[11]
e Cool the mixture and pour it onto an ice/water mixture.

¢ Neutralize the solution by carefully adding a 10% sodium bicarbonate solution until it
becomes slightly basic.[11]

» Extract the product into an organic solvent such as diethyl ether (3x volumes).[11]

o Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure to yield the m-PEG4-Br product, typically as a colorless oil.[11]

Mechanism of Action in Bioconjugation: Thiol-Alkylation

The primary application of m-PEG4-Br in bioconjugation is the alkylation of nucleophiles, most
notably the thiol (sulfhydryl) groups of cysteine residues in proteins and peptides. The reaction
proceeds via an SN2 nucleophilic substitution mechanism where the thiolate anion attacks the
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carbon atom bonded to the bromine, displacing the bromide ion and forming a stable thioether
bond.[12][13]

This reaction is highly specific to thiols under controlled pH conditions (typically pH 6.5-7.5),
which minimizes side reactions with other nucleophilic residues like amines (lysine).[14][15]

Figure 1. Thiol-alkylation reaction of m-PEG4-Br.

Key Applications in Drug Development

m-PEGA4-Br serves as a versatile linker in two of the most promising areas of targeted
therapeutics: Antibody-Drug Conjugates and PROTACS.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic
payload directly to cancer cells.[6][16] The linker connecting the antibody and the drug is a
critical component that influences the ADC's stability, solubility, and efficacy.[16]

m-PEG4-Br is used to synthesize ADC linkers that increase the overall hydrophilicity of the
conjugate.[17][18] This is crucial because many potent cytotoxic payloads are highly
hydrophobic, which can lead to aggregation and poor pharmacokinetic profiles.[3] By
incorporating a hydrophilic PEG4 spacer, developers can improve ADC solubility, leading to
more predictable manufacturing, stability, and in vivo behavior.[3][16]
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Figure 2. General mechanism of action for an ADC.
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Proteolysis Targeting Chimeras (PROTACS)

PROTACSs are heterobifunctional molecules designed to hijack the body's own ubiquitin-
proteasome system to induce the degradation of specific disease-causing proteins.[19] A
PROTAC consists of two ligands—one that binds the target protein and one that recruits an E3
ubiquitin ligase—joined by a linker.[19]

The linker's composition, length, and flexibility are paramount for enabling the formation of a
stable ternary complex between the target protein, the PROTAC, and the E3 ligase. PEG
linkers, including those derived from m-PEG4-Br, are the most commonly used motifs in
PROTAC design, present in over half of reported molecules.[20] The introduction of a PEG4
spacer can enhance the solubility and cell permeability of the PROTAC, directly influencing its
degradation efficiency and oral absorption.[20]

ecognition
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Figure 3. General mechanism of action for a PROTAC.

Quantitative Impact of PEGylation

While specific quantitative data for conjugates made with m-PEG4-Br are often proprietary,
data from similar PEGylated bioconjugates demonstrate the significant impact of PEG linkers
on pharmacokinetics and potency. The following table presents representative data from a
study on affibody-drug conjugates where PEG chains were incorporated.
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. . Half-Life In Vitro

. PEG Size Half-Life . o

Conjugate ) Extension Cytotoxicity Reference
(kDa) (min)
(Fold) (ICs0, NM)

HM (Control) 0 19.6 1.0 0.9 [6]
HP4KM 4 49.2 2.5 4.0 [6]
HP10KM 10 219.0 11.2 19.8 [6]
Note: This
data is for
larger PEG
chains but

illustrates the
principle of
how
PEGylation
affects
conjugate
properties.
The shorter
PEG4 linker
in m-PEG4-
Br is primarily
used to
modulate
solubility and
provide
spacing
rather than
dramatic half-

life extension.

Experimental Protocols

Protocol: Site-Specific Cysteine-Directed Protein

Conjugation
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This protocol describes a general procedure for conjugating m-PEG4-Br to a single, accessible
cysteine residue on a target protein, such as an antibody fragment or an engineered protein.

Materials:

Target protein with an accessible cysteine residue (e.g., 1-5 mg/mL).
e m-PEG4-Br.

o Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer (20-50 mM), pH 7.0-
7.4, containing 1-2 mM EDTA to prevent disulfide bond formation. Degas thoroughly.

e Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).
e Quenching Reagent: N-acetylcysteine or L-cysteine solution (100 mM).

e Anhydrous Dimethyl sulfoxide (DMSO).

e Desalting columns (e.g., Zeba™ Spin Desalting Columns).[21]

Procedure:

» Protein Preparation (Reduction): If the target cysteine is in a disulfide bond, it must first be
reduced.

o Add a 10-fold molar excess of TCEP to the protein solution in Conjugation Buffer.[14]
o Incubate for 30-60 minutes at room temperature.

o Immediately remove excess TCEP using a desalting column, exchanging the protein into
fresh, degassed Conjugation Buffer.

e Prepare m-PEG4-Br Stock: Dissolve m-PEG4-Br in anhydrous DMSO to create a
concentrated stock solution (e.g., 100 mM).

o Conjugation Reaction:
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o Immediately after protein preparation, add a 5- to 20-fold molar excess of the m-PEG4-Br
stock solution to the protein solution. The optimal ratio should be determined empirically.

o Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle
mixing. Protect from light.

Quench Reaction: Add the quenching reagent to a final concentration of 10-20 mM to react
with any excess m-PEG4-Br. Incubate for 15-30 minutes at room temperature.

Purification: Remove unreacted m-PEG4-Br, quenching reagent, and byproducts.

o For initial cleanup, use a desalting column or dialysis to exchange the conjugate into a
suitable storage buffer.[21]

o For higher purity, use size-exclusion chromatography (SEC) or reversed-phase HPLC
(RP-HPLC).[22][23]
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Figure 4. Experimental workflow for cysteine-directed bioconjugation.
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Protocol: Characterization and DAR Calculation for
ADCs

Characterization is essential to confirm successful conjugation and determine the average
number of linker-drugs per antibody, known as the Drug-to-Antibody Ratio (DAR).

Materials & Equipment:

Purified ADC sample.

LC-MS system (e.g., Q-TOF) with a reversed-phase column (e.g., PLRP-S).[9]

Mass spectrometry deconvolution software.

UV-Vis Spectrophotometer.
Procedure using LC-MS (for Cysteine-linked ADCs):

o Sample Reduction: Reduce the ADC sample by adding a reducing agent like DTT or TCEP
to separate the light chains (LC) and heavy chains (HC).

e LC-MS Analysis:

o Inject the reduced sample onto an RP-HPLC system coupled to a high-resolution mass
spectrometer.[9]

o Separate the different species (unconjugated LC, conjugated LC, unconjugated HC,
conjugated HC, etc.) based on hydrophobicity.[9]

» Data Processing:

(¢]

Obtain the mass spectrum for each chromatographic peak.

[¢]

Deconvolute the raw mass spectra to determine the zero-charge mass of each species.

[¢]

Integrate the peak areas from the chromatogram (UV or Total lon Chromatogram) for each
species.[9][24]
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¢ DAR Calculation:

o Calculate the weighted average of drug loading for the light and heavy chains separately
based on their relative peak areas.

o Use the following formula to calculate the average DAR: DAR = (Z PeakArea_LCn *n)/ (£
PeakArea_LCn) + (Z PeakArea_HCn * n) / (Z PeakArea_HCn) Where 'n' is the number of
drugs conjugated to that chain.[9][24]

Procedure using UV-Vis Spectroscopy (Alternative Method):

e Measure the absorbance of the purified ADC solution at 280 nm (for protein) and at the
maximum absorbance wavelength of the payload (A_max).[24]

o Determine the extinction coefficients (¢) for both the antibody and the payload at both
wavelengths.[24]

e Use the Beer-Lambert law and a set of simultaneous equations to solve for the
concentrations of the antibody and the payload.[24]

o Calculate the DAR by dividing the molar concentration of the payload by the molar
concentration of the antibody.[24]

This guide provides a foundational understanding of m-PEG4-Br for its strategic application in
bioconjugation. Researchers should perform empirical testing to optimize conditions for their
specific biomolecules and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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